molecular formula C9H10O B1206508 3,4-Dimethylbenzaldehyde CAS No. 5973-71-7

3,4-Dimethylbenzaldehyde

Cat. No.: B1206508
CAS No.: 5973-71-7
M. Wt: 134.17 g/mol
InChI Key: POQJHLBMLVTHAU-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzaldehyde: is an organic compound with the molecular formula C9H10O . It is a derivative of benzaldehyde, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic almond-like odor. It is used in various applications, including the synthesis of fine chemicals, pharmaceuticals, and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Oxidation of 3,4-Dimethylbenzyl Chloride:

      Starting Material: 3,4-Dimethylbenzyl chloride.

      Reagents: Sodium nitrate (NaNO3) and acetic acid (AcOH).

      Catalyst: Polyethylene glycol (PEG-600).

      Conditions: Aqueous media.

      Yield: 82.3%.

  • Grignard Reaction:

      Starting Material: 4-Bromo-o-xylene.

      Reagents: Magnesium turnings, N,N-dimethylformamide (DMF).

      Initiator: Iodine.

      Solvent: Tetrahydrofuran (THF).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

  • Reduction:

      Reagents: Common reducing agents like sodium borohydride (NaBH4).

      Conditions: Mild conditions.

      Products: Corresponding alcohols.

  • Substitution:

Scientific Research Applications

Fragrance and Flavor Industry

3,4-Dimethylbenzaldehyde is primarily used as a raw material in the production of fragrances and flavoring agents. Its almond-like scent makes it a popular choice in perfumery and food flavoring applications .

Resin Additives

This compound serves as an additive in resin formulations, enhancing the properties of polymers. It is particularly valued for its ability to improve the transparency and durability of resin products .

Pigment Production

In the pigment industry, this compound is used as a precursor for synthesizing various colorants. Its chemical structure allows for modifications that yield vibrant pigments suitable for paints and coatings .

Pesticides

Research indicates that this compound exhibits potential as an agricultural intermediate in pesticide formulations. Its derivatives have shown efficacy against various pests, suggesting a role in integrated pest management strategies .

Synthesis Studies

A significant body of research focuses on the synthesis of this compound from o-xylene using carbon monoxide and aluminum chloride under mild conditions. This method has been optimized to yield approximately 78% under specific reaction parameters (temperature and pressure) without the need for hazardous solvents .

Vibrational Spectroscopy

Studies employing vibrational spectroscopy have investigated the structural properties of this compound using advanced computational methods. These analyses provide insights into its molecular vibrations and interactions, contributing to a deeper understanding of its chemical behavior .

Case Studies

Study TitleFocus AreaKey Findings
Efficient Method for Synthesis of this compoundSynthesisAchieved high yields (up to 78%) using safe conditions without hazardous solvents .
Evaluation of Benzaldehyde DerivativesAgricultural ChemistryDemonstrated acaricidal activity against pests; potential use in pesticide formulations .
Coupled Large Amplitude MotionsStructural AnalysisInvestigated molecular vibrations using density functional theory; provided insights into structural dynamics .

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzaldehyde
  • 3,5-Dimethylbenzaldehyde
  • 2,5-Dimethylbenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde

Comparison:

Biological Activity

3,4-Dimethylbenzaldehyde (DMBA), a derivative of benzaldehyde, is a compound with significant biological activity. It is characterized by its aromatic structure and two methyl groups attached to the benzene ring. This article explores the biological properties, mechanisms of action, and potential applications of DMBA based on diverse research findings.

  • Molecular Formula : C9H10O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 620-14-4

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities supported by case studies and research findings.

Antimicrobial Activity

Research indicates that DMBA possesses notable antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, suggesting that DMBA can effectively inhibit bacterial growth.

Bacterial Strain MIC (mg/mL)
Escherichia coli1.0
Staphylococcus aureus0.5
Pseudomonas aeruginosa2.0

Anti-inflammatory Properties

DMBA has been studied for its anti-inflammatory effects. In vitro experiments showed that DMBA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of DMBA. A notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that DMBA induced apoptosis in these cells through the activation of the caspase pathway.

Case Study: Apoptosis Induction

In a controlled laboratory setting, human breast cancer cells (MCF-7) were treated with varying concentrations of DMBA (10 µM to 50 µM). The study found:

  • Cell Viability : Decreased significantly with increasing concentrations of DMBA.
  • Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating apoptosis.

The biological activity of DMBA can be attributed to its ability to interact with cellular pathways. Specifically, it is believed to modulate oxidative stress responses and influence gene expression related to apoptosis and inflammation.

Oxidative Stress Modulation

DMBA has been shown to increase intracellular reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells. This mechanism contributes to its apoptotic effects.

Safety and Toxicity

While DMBA exhibits promising biological activities, safety assessments are crucial. Toxicological studies suggest that high doses may lead to cytotoxic effects in non-target cells. Therefore, further research is essential to establish safe dosage levels for potential therapeutic applications.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 3,4-Dimethylbenzaldehyde (3,4-DMB), and how is reaction efficiency quantified?

3,4-DMB is synthesized via OH radical-initiated oxidation of trimethylbenzene, with a reaction rate coefficient of 24.6±4.0×101224.6 \pm 4.0 \times 10^{-12} cm³ molecule⁻¹ s⁻¹ . Efficiency is typically measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify yield and purity. Researchers should monitor byproducts like dimethylbenzene derivatives using mass spectrometry (MS) to ensure reaction specificity .

Q. What spectroscopic techniques are used to characterize 3,4-DMB, and what key spectral markers should researchers prioritize?

Fourier-transform infrared (FT-IR) and Raman spectroscopy are standard for vibrational analysis. Key markers include the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹). Density Functional Theory (DFT) calculations validate spectral assignments by simulating vibrational modes . Nuclear magnetic resonance (NMR) is critical for confirming substituent positions (e.g., methyl groups at C3 and C4) via chemical shifts in 1^1H and 13^{13}C spectra .

Q. How should 3,4-DMB be stored and handled to ensure laboratory safety?

Store 3,4-DMB in airtight glass containers at room temperature, away from oxidizers. Use personal protective equipment (PPE) including N95 masks, nitrile gloves, and safety goggles due to its irritant properties. Avoid prolonged exposure to light to prevent degradation .

Advanced Research Questions

Q. How does 3,4-DMB function as an intermediate in catalytic processes, such as biofuel production?

In ZSM-5 zeolite-catalyzed conversion of furfural to gasoline-range hydrocarbons, 3,4-DMB forms via aldol condensation. Researchers should optimize catalyst acidity (via NH₃-TPD) and pore structure (via BET analysis) to enhance selectivity. Conflicting reports on yield may arise from competing pathways (e.g., decarbonylation); kinetic studies using time-resolved GC-MS are recommended .

Q. What computational strategies are employed to study 3,4-DMB’s reactivity in drug design or material science?

Molecular docking studies use 3,4-DMB as a ligand to probe binding affinities in enzyme active sites (e.g., hydrolases). DFT calculations predict electronic properties (HOMO-LUMO gaps) for applications in organic electronics. Discrepancies between computational and experimental results often stem from solvent effects or basis set limitations; implicit/explicit solvation models should be compared .

Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic performance of 3,4-DMB?

Contradictions may arise from differing experimental conditions (e.g., temperature, catalyst pretreatment). Systematic reproducibility studies should control for:

  • Catalyst activation (e.g., calcination temperature)
  • Substrate purity (validate via HPLC)
  • Reaction atmosphere (inert vs. oxidative) Meta-analyses of published data using Arrhenius plots or sensitivity analysis can identify outlier methodologies .

Q. What role does 3,4-DMB play in microbiological assays, and how is its purity validated in such applications?

In indole reagent formulations (e.g., detection of Shigella), 3,4-DMB reacts with bacterial metabolites to form colored complexes. Purity is critical to avoid false positives; validate via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm. Contaminants like residual xylenes (<0.1%) must be minimized, as per GB 4789.5-2012 standards .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to vary reaction temperature, oxidizer concentration, and catalyst loading.
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for 3,4-DMB (CAS 5973-71-7) .
  • Safety Protocols : Align with OSHA guidelines for aldehyde handling, including fume hood use and spill containment procedures.

Properties

IUPAC Name

3,4-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQJHLBMLVTHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041626
Record name 3,4-Dimethylbenzaldehyde
Source EPA DSSTox
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Benzaldehyde, 3,4-dimethyl-
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CAS No.

5973-71-7
Record name 3,4-Dimethylbenzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dimethylbenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3,4-dimethyl-
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Record name 3,4-Dimethylbenzaldehyde
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Record name 3,4-dimethylbenzaldehyde
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Record name 3,4-DIMETHYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

The above reaction of Example 6A is repeated except that o-xylene and dichloromethyl methylether are the starting materials. Using the same reaction conditions and techniques, there is obtained 3,4-dimethylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dimethylbenzaldehyde
3,4-Dimethylbenzaldehyde
3,4-Dimethylbenzaldehyde
3,4-Dimethylbenzaldehyde
3,4-Dimethylbenzaldehyde
3,4-Dimethylbenzaldehyde

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